

Check Availability & Pricing

## The Journey of ONC201: From Discovery to Clinical Promise

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Discovery and Synthesis of the First-in-Class Imipridone, ONC201

#### **Abstract**

ONC201, also known as dordaviprone, represents a paradigm shift in cancer therapy as the founding member of the novel imipridone class of anti-cancer compounds.[1][2][3] Its discovery stemmed from a phenotypic screen for p53-independent inducers of the pro-apoptotic TNF-related apoptosis-inducing ligand (TRAIL) gene.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of ONC201, tailored for researchers, scientists, and drug development professionals. It details the experimental protocols that were pivotal in its characterization and presents key quantitative data in a structured format. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic agent.

# Discovery and Chemical Profile A Phenotypic Approach to a Novel Target

ONC201 was identified through a luciferase reporter screen designed to find small molecules capable of inducing TRAIL gene transcription independently of the tumor suppressor protein p53.[1][2][3] This cell-based phenotypic screen bypassed the traditional target-based drug discovery approach, allowing for the identification of a compound with a desired functional



outcome—the induction of apoptosis in cancer cells.[2][3] The screen utilized HCT116 human colorectal cancer cells, and the identified hit, ONC201, demonstrated potent anti-proliferative and pro-apoptotic effects across a wide array of tumor cells while sparing normal cells.[1][2]

### The Imipridone Pharmacophore

The chemical name for ONC201 is 7-benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one.[2][3] It is the first-in-class member of the imipridones, which are characterized by a unique heterocyclic core structure.[1][2][3] It is important to note that there was an initial mis-assignment of the chemical structure, which was later corrected to the angular [3,4-e] isomer, confirming this as the active form of the molecule. [4][5] ONC201 is an orally active small molecule with favorable drug-like properties, including the ability to cross the blood-brain barrier.[3][6]

### Synthesis of ONC201

The synthesis of ONC201 has been achieved through a modification of the Stähle procedure. [4] While specific proprietary details of the manufacturing process are not fully disclosed in the public domain, the general principles of imipridone synthesis can be inferred from related chemical literature. A general synthetic scheme for related imipridone structures involves the reaction of primary amines with methyl acrylate to form N-substituted methylcarboxylate piperidones, which then undergo further cyclization and modification to yield the final imipridone core.

## Mechanism of Action: A Multi-pronged Attack on Cancer Cells

ONC201 exerts its anti-cancer effects through a unique and multi-faceted mechanism of action that converges on the induction of apoptosis.

#### **Dual Targeting of DRD2 and ClpP**

The primary molecular targets of ONC201 are the G-protein coupled dopamine receptor D2 (DRD2) and the mitochondrial protease ClpP.[7][8] ONC201 acts as a selective antagonist of DRD2 and an allosteric agonist of ClpP.[7][8] This dual engagement is a key upstream event that initiates the downstream signaling cascade leading to cancer cell death.



#### **Activation of the Integrated Stress Response**

A crucial consequence of ONC201's activity is the PERK-independent activation of the integrated stress response (ISR).[1][2][9] This leads to the phosphorylation of eIF2 $\alpha$ , which in turn upregulates the transcription factor ATF4.[9] ATF4, along with CHOP, then drives the expression of the TRAIL receptor, Death Receptor 5 (DR5).[6][9]

## Inactivation of Pro-Survival Pathways and Upregulation of TRAIL

Concurrently, ONC201 leads to the dual inactivation of the pro-survival kinases Akt and ERK.[1] [2][6] This inactivation results in the dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a.[6] In the nucleus, FOXO3a activates the transcription of its target genes, most notably the pro-apoptotic death ligand TRAIL.[6]

The coordinated upregulation of both the TRAIL ligand and its receptor DR5 creates a potent autocrine and paracrine apoptotic signal, ultimately leading to caspase-dependent cancer cell death.[6]





Click to download full resolution via product page

Caption: Signaling pathway of ONC201 leading to apoptosis in cancer cells.



## **Experimental Protocols**Luciferase Reporter Screen for TRAIL Induction

The initial discovery of ONC201 was facilitated by a high-throughput screen employing a luciferase reporter gene assay.

Objective: To identify small molecules that induce the transcription of the TRAIL gene.

#### Methodology:

- Cell Line: Human colorectal carcinoma HCT116 cells were used.
- Reporter Construct: A luciferase reporter plasmid containing the TRAIL promoter region was stably transfected into the HCT116 cells.
- Screening: A library of small molecules was screened by adding individual compounds to the engineered HCT116 cells.
- Readout: Luciferase activity was measured after a defined incubation period. An increase in luminescence indicated the induction of TRAIL gene transcription.
- Hit Confirmation: Positive hits were then subjected to secondary assays to confirm their TRAIL-inducing activity and to assess their cytotoxic effects on cancer cells.





Click to download full resolution via product page

Caption: Workflow for the luciferase reporter screen to identify TRAIL inducers.

### **Cell Viability Assays**



To quantify the anti-proliferative effects of ONC201, standard cell viability assays are employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of ONC201 in various cancer cell lines.

#### Methodology:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of ONC201 for a specified duration (e.g., 72 hours).
- Viability Reagent: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue) is added to each well.
- Incubation: Plates are incubated to allow for the metabolic conversion of the reagent by viable cells.
- Measurement: The absorbance or fluorescence is measured using a plate reader.
- Data Analysis: The results are normalized to untreated control cells, and the IC50 value is calculated using non-linear regression analysis.

#### **Western Blot Analysis for Signaling Pathway Elucidation**

Western blotting is a key technique used to investigate the effects of ONC201 on specific protein expression and phosphorylation states within its signaling pathway.

Objective: To assess the impact of ONC201 on the levels of key signaling proteins such as p-Akt, p-ERK, FOXO3a, TRAIL, and DR5.

#### Methodology:

 Cell Lysis: Cancer cells treated with ONC201 for various time points are lysed to extract total protein.



- Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

### **Quantitative Data Summary**

The following tables summarize key quantitative data related to the preclinical and clinical evaluation of ONC201.

Table 1: Preclinical Efficacy of ONC201 in Cancer Cell Lines

| Cell Line               | Cancer Type       | IC50 (μM) |
|-------------------------|-------------------|-----------|
| HCT116                  | Colorectal Cancer | ~2.5      |
| RKO                     | Colorectal Cancer | ~5        |
| Glioblastoma Cell Lines | Glioblastoma      | Varies    |
| Mantle Cell Lymphoma    | Lymphoma          | Varies    |
| Acute Myeloid Leukemia  | Leukemia          | Varies    |



Note: IC50 values can vary depending on the specific experimental conditions and cell line subtypes.

Table 2: Key Clinical Trial Parameters for ONC201

| Parameter                                                             | Value                                                                          | Clinical Trial Phase |
|-----------------------------------------------------------------------|--------------------------------------------------------------------------------|----------------------|
| Recommended Phase II Dose (RP2D)                                      | 625 mg                                                                         | Phase I              |
| Dosing Regimen                                                        | Orally, once every three weeks (initially)                                     | Phase I/II           |
| Target Patient Population                                             | Advanced solid tumors,<br>hematological malignancies,<br>H3 K27M-mutant glioma | Phase I, II, III     |
| Median Overall Survival (H3<br>K27M-mutant glioma, non-<br>recurrent) | ~22 months                                                                     | Phase II             |
| Progression-Free Survival at 6 months (PFS6) (recurrent glioblastoma) | 11.8%                                                                          | Phase II             |
| Overall Response Rate (ORR)<br>(recurrent H3 K27M-mutant<br>glioma)   | 20-30%                                                                         | Phase II             |

### **Clinical Development and Future Directions**

ONC201 has progressed through early-phase clinical trials and is currently being evaluated in a pivotal Phase 3 trial (ACTION study) for patients with newly diagnosed H3 K27M-mutant diffuse glioma.[7][10][11] The compound has demonstrated a favorable safety profile and promising efficacy in this patient population, which has a significant unmet medical need.[12] The most common treatment-related adverse event is fatigue.[7]

The unique mechanism of action of ONC201, its ability to cross the blood-brain barrier, and its encouraging clinical data have positioned it as a promising new therapeutic agent. Ongoing



research is exploring its potential in other cancer types and in combination with other anticancer therapies.[7] The development of ONC201 and its analogs continues to be an active area of investigation, with the potential to offer a new class of effective and well-tolerated cancer treatments.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Discovery and clinical introduction of first-in-class imipridone ONC201 PMC [pmc.ncbi.nlm.nih.gov]
- 4. The angular structure of ONC201, a TRAIL pathway-inducing compound, determines its potent anti-cancer activity PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. ONC201: a new treatment option being tested clinically for recurrent glioblastoma Ralff -Translational Cancer Research [tcr.amegroups.org]
- 7. Pipeline | Jazz Pharmaceuticals [jazzpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. michiganmedicine.org [michiganmedicine.org]
- To cite this document: BenchChem. [The Journey of ONC201: From Discovery to Clinical Promise]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855017#discovery-and-synthesis-of-onc201-imipridone]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com